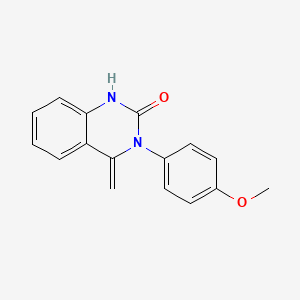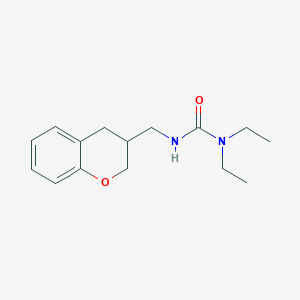
1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone" is a chemical entity notable for its unique structural features, which include dihydroxyphenyl and naphthyl ethanone moieties. These functional groups suggest potential for diverse chemical reactivity and physical properties, making it a subject of interest in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic precursors. For example, a novel heterocyclic compound was synthesized using standard methods, with its structure confirmed via FTIR spectrum and single crystal XRD, indicating a meticulous approach to the synthesis of complex organic compounds (Shruthi et al., 2019). Although this reference does not directly describe the synthesis of 1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone, the methodologies applied, such as solution growth techniques and structural characterization, are relevant to its potential synthesis pathway.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's reactivity and properties. Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are commonly used. For instance, in the synthesis of a novel heterocyclic compound, single crystal XRD and UV-visible thermal analysis were employed to determine the crystal structure and thermal stability, providing insights into the compound's molecular architecture and stability (Shruthi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 1-(2,4-dihydroxyphenyl)-2-(1-naphthyl)ethanone can be inferred from studies on similar compounds, involving reactions such as dehydration, acid-catalyzed condensations, and photoinduced transformations. For example, perhydroindenyl(perhydronaphthyl)ethanones underwent dehydration under specific conditions, suggesting a propensity for undergoing condensation and dehydration reactions under acid catalysis (Morozova et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the compound's molecular structure. Crystal growth techniques and thermal analysis, as demonstrated in related studies, are pivotal in assessing these properties. The transparency in the visible region and thermal stability are among the properties that can be evaluated through such analyses (Shruthi et al., 2019).
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-14-8-9-16(18(21)11-14)17(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11,19,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEOAAMFAPRYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(naphthalen-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)



![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)

![N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629548.png)


![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)